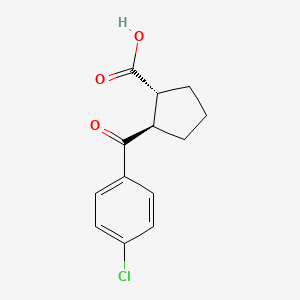

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Production and Valorization of Muconic Acid Isomers

Muconic acid (MA), which includes the trans,trans form, is gaining interest due to its role as a versatile monomer for specialty polymers and as a precursor for value-added products. The review by Khalil et al. (2020) provides a comprehensive overview of MA production, including biotechnological and chemical pathways, and discusses the valorization of its isomers into chemicals like adipic or terephthalic acids and polymers, offering new perspectives in MA chemistry (Khalil et al., 2020).

Biocatalyst Inhibition by Carboxylic Acids

The review by Jarboe et al. (2013) highlights the impact of carboxylic acids, including their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae. This work emphasizes the importance of understanding the mechanisms of biocatalyst inhibition by carboxylic acids to aid in metabolic engineering strategies for improving industrial microbial performance (Jarboe, Royce, & Liu, 2013).

Total Synthesis of Iso-, Neuro-, and Phytoprostanes

Durand et al. (2004) discuss the synthesis of complex families of compounds like isoprostanes from peroxidation of polyunsaturated fatty acids, highlighting the importance of stereocontrolled intramolecular free-radical cyclization for carbon-carbon bond formation in synthetic chemistry, and the synthesis of cyclopentane rings, which could be relevant for compounds structurally similar to trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (Durand et al., 2004).

Jasmonate Compounds in Neoplastic Processes

Jasmonic acid, structurally related to cyclopentane carboxylic acids, and its derivatives are under investigation for their anti-tumor activities. The literature review by Jarocka-Karpowicz & Markowska (2021) details the biological activities of jasmonates, especially focusing on the mechanisms of jasmonate action in neoplastic diseases, providing insights into the therapeutic potential of these compounds (Jarocka-Karpowicz & Markowska, 2021).

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

The review by Godlewska-Żyłkiewicz et al. (2020) compares the structural differences of selected natural carboxylic acids and their effects on antioxidant, antimicrobial, and cytotoxic activity. It reveals how the structure of carboxylic acids influences their bioactivity, which could be pertinent for understanding the activity of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (Godlewska-Żyłkiewicz et al., 2020).

Selective Catalytic Oxidation of Cyclohexene

Cao et al. (2018) review the selective oxidation of cyclohexene, an essential chemical process with implications for the synthesis of intermediates in the chemical industry. This could provide insights into the reactions and pathways relevant to the oxidation states and functional groups of cyclopentane carboxylic acids (Cao et al., 2018).

Orientations Futures

The future directions of research involving “trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid” are not explicitly mentioned in the search results. Given its use in experimental and research contexts , it is likely that future work will continue to explore its properties and potential applications.

Propriétés

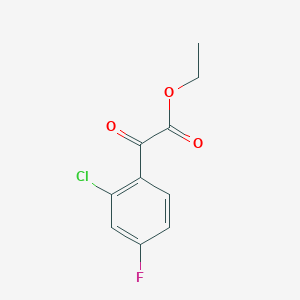

IUPAC Name |

(1R,2R)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWJBPWDQEYPK-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641331 |

Source

|

| Record name | (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-02-1 |

Source

|

| Record name | (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.